3-(3,5-dimethoxyphenyl)-6-[(E)-2-(4-methylphenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,5-DIMETHOXYPHENYL)-6-(4-METHYLSTYRYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE is a complex organic compound that belongs to the class of triazolothiadiazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-DIMETHOXYPHENYL)-6-(4-METHYLSTYRYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE typically involves the reaction of appropriate triazole and thiadiazole precursors under specific conditions. One efficient method involves a one-pot catalyst-free procedure at room temperature by reacting dibenzoylacetylene with triazole derivatives . This method yields highly functionalized triazolothiadiazoles with excellent efficiency.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(3,5-DIMETHOXYPHENYL)-6-(4-METHYLSTYRYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at specific positions on the aromatic ring or the triazole-thiadiazole core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(3,5-DIMETHOXYPHENYL)-6-(4-METHYLSTYRYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE has several scientific research applications:
Medicinal Chemistry: This compound exhibits potential as an anti-cancer, anti-inflammatory, and antimicrobial agent.
Materials Science: It can be used in the development of advanced materials with specific electronic, optical, or mechanical properties.
Agriculture: It may serve as a pesticide or herbicide due to its biological activity against various pests and weeds.
Mechanism of Action
The mechanism of action of 3-(3,5-DIMETHOXYPHENYL)-6-(4-METHYLSTYRYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit key enzymes or receptors involved in disease processes, leading to therapeutic effects . The exact molecular targets and pathways depend on the specific application and require further research for detailed elucidation.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-(3,5-DIMETHOXYPHENYL)-6-(4-METHYLSTYRYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE is unique due to its specific substitution pattern and the presence of both triazole and thiadiazole rings, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C20H18N4O2S |
---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
3-(3,5-dimethoxyphenyl)-6-[(E)-2-(4-methylphenyl)ethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C20H18N4O2S/c1-13-4-6-14(7-5-13)8-9-18-23-24-19(21-22-20(24)27-18)15-10-16(25-2)12-17(11-15)26-3/h4-12H,1-3H3/b9-8+ |
InChI Key |
BYOHZIQQSIGEOW-CMDGGOBGSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C2=NN3C(=NN=C3S2)C4=CC(=CC(=C4)OC)OC |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC2=NN3C(=NN=C3S2)C4=CC(=CC(=C4)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.